4-cyano-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-cyano-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H12N2O2. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to the phenyl ring.
Preparation Methods
The synthesis of 4-cyano-N-(3-methoxyphenyl)benzamide can be achieved through several methods:
Direct Condensation: This method involves the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Cyanoacetylation of Amines: Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates.
Chemical Reactions Analysis
4-cyano-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with cyclohexanone in the presence of piperidine to form arylidene derivatives.
Substitution Reactions: The active hydrogen on the cyanoacetamide group can participate in various substitution reactions, forming different heterocyclic compounds.
Common reagents used in these reactions include piperidine, cyclohexanone, and various alkyl cyanoacetates. The major products formed from these reactions are arylidene derivatives and heterocyclic compounds .
Scientific Research Applications
4-cyano-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-methoxyphenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of the cyano and methoxy groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
4-cyano-N-(3-methoxyphenyl)benzamide can be compared with other similar compounds such as:
3-Cyano-N-(4-methylbenzyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-(2-Cyano-4-methylphenyl)benzamide: Another similar compound with a cyano group and a methyl group attached to the phenyl ring.
Properties
CAS No. |
478069-94-2 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyano-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-13(9-14)17-15(18)12-7-5-11(10-16)6-8-12/h2-9H,1H3,(H,17,18) |
InChI Key |
JFVSDXVTRMGHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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